molecular formula C45H38N2O2 B8137456 (4S,4'S,5R,5'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4S,4'S,5R,5'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8137456
M. Wt: 638.8 g/mol
InChI Key: HGWSITXKMCQZBN-ATUXXYJQSA-N
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Description

The compound (4S,4'S,5R,5'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS: 897942-79-9) is a chiral bis(oxazoline) ligand with a central 1,3-diphenylpropane bridge and diphenyl-substituted oxazoline rings. It is widely utilized in asymmetric catalysis due to its rigid backbone and stereochemical control . This article compares its structural, synthetic, and functional properties with analogous bis(oxazoline) compounds, emphasizing substituent effects, bridge modifications, and catalytic applications.

Properties

IUPAC Name

(4S,5R)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38N2O2/c1-7-19-33(20-8-1)31-45(32-34-21-9-2-10-22-34,43-46-39(35-23-11-3-12-24-35)41(48-43)37-27-15-5-16-28-37)44-47-40(36-25-13-4-14-26-36)42(49-44)38-29-17-6-18-30-38/h1-30,39-42H,31-32H2/t39-,40-,41+,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWSITXKMCQZBN-ATUXXYJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@H]([C@H](O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Central Bridge Modifications

The central bridge significantly influences steric and electronic properties:

Compound Name Central Bridge Molecular Weight Key Features Reference
Target Compound 1,3-Diphenylpropane 638.80 Rigid aromatic bridge enhances π-π interactions; diphenyl groups increase steric bulk .
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] Methylene (CH₂) 458.55 Shorter bridge reduces rigidity; lower molecular weight improves solubility .
(4S,4'S,5R,5'R)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L13) Pentane-3,3-diyl 515.27 Aliphatic bridge introduces flexibility; melting point = 86–87°C .
(4S,4'S,5R,5'R)-2,2'-(Heptane-4,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L2) Heptane-4,4-diyl 543.30 Longer bridge lowers melting point (181–182°C) compared to L13 .

Key Insight : Aromatic bridges (e.g., diphenylpropane) enhance rigidity and enantioselectivity in catalysis, while aliphatic bridges (e.g., pentane, heptane) adjust melting points and solubility .

Substituent Effects on Oxazoline Rings

Substituents on the oxazoline rings modulate steric hindrance and electronic properties:

Compound Name Oxazoline Ring Substituents Molecular Weight Key Features Reference
Target Compound Diphenyl 638.80 High steric bulk improves stereochemical control in metal coordination .
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) Phenyl 486.60 Reduced steric hindrance compared to diphenyl analogs; lower molecular weight .
(4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) 4-(tert-Butyl)phenyl 751.43 tert-Butyl groups enhance solubility in nonpolar solvents; [α]D20 = +310.2 .
((4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole-4,2-diyl))bis(bis(3,5-dimethoxyphenyl)methanol) 3,5-Dimethoxyphenyl N/A Electron-donating methoxy groups improve ligand-metal electron transfer .

Key Insight : Bulky substituents (e.g., diphenyl, tert-butyl) enhance enantioselectivity but may reduce reaction rates due to steric effects. Electron-donating groups (e.g., methoxy) modify catalytic activity .

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